Structural Differentiation from Dimethyl-Pyrazole Analog (CAS 2548975-53-5)
The primary point of differentiation is the pyrazole substitution. The target compound possesses an unsubstituted 1H-pyrazol-1-yl group, whereas the closest analog, CAS 2548975-53-5, incorporates a 3,5-dimethyl-1H-pyrazol-1-yl moiety [1]. The presence or absence of these methyl groups directly impacts the compound's steric and electronic properties. While specific biological assay data are not available in the public domain for a direct comparison, this structural distinction is the most critical factor for establishing a unique SAR profile.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
| Comparator Or Baseline | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2548975-53-5) |
| Quantified Difference | Absence of two methyl groups on the pyrazole ring in the target compound vs. the comparator. |
| Conditions | Structural comparison based on chemical formula |
Why This Matters
This structural difference is the fundamental basis for any potential divergence in target binding affinity, selectivity, and physicochemical properties, making the compounds non-interchangeable in assays.
- [1] Kuujia.com. (n.d.). 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2548975-53-5). View Source
